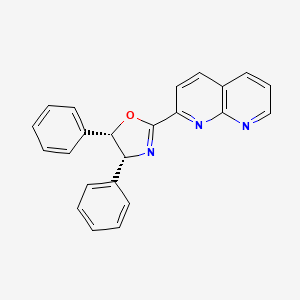

(4R,5S)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

Description

(4R,5S)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a chiral dihydrooxazole derivative characterized by a fused naphthyridine moiety and two phenyl substituents at the 4 and 5 positions. Its molecular formula is C₃₀H₂₃N₃O, with a molecular weight of 441.52 g/mol . The compound is commercially available in high purity (≥97%) and enantiomeric excess (e.e. ≥99%), making it valuable for asymmetric catalysis and pharmaceutical research .

Key structural features include:

- A planar naphthyridine group that enhances π-π stacking interactions.

- Two phenyl groups in a cis-configuration (4R,5S), contributing to steric effects and chiral induction.

- A dihydrooxazole ring that stabilizes metal coordination in ligand applications.

Properties

IUPAC Name |

(4R,5S)-2-(1,8-naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O/c1-3-8-16(9-4-1)20-21(17-10-5-2-6-11-17)27-23(26-20)19-14-13-18-12-7-15-24-22(18)25-19/h1-15,20-21H/t20-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAZQMUSVIVHCY-RTWAWAEBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(OC(=N2)C3=NC4=C(C=CC=N4)C=C3)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=N2)C3=NC4=C(C=CC=N4)C=C3)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4R,5S)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a member of the oxazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data from various studies and potential therapeutic applications.

- Molecular Formula : C24H20N2O

- Molecular Weight : 356.43 g/mol

- CAS Number : 2058236-55-6

Antiproliferative Activity

Recent studies have explored the antiproliferative effects of oxazole derivatives, including this compound. A library of related compounds was synthesized and tested against various cancer cell lines.

Case Study: Cytotoxicity Testing

In a study published in Cancer Letters, the compound exhibited significant cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). The MTT assay demonstrated an IC50 value of approximately 25 µM for HCT-116 cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (4R,5S)-2-(1,8-Naphthyridin-2-yl)... | HCT-116 | 25 |

| (4R,5S)-2-(1,8-Naphthyridin-2-yl)... | HeLa | 30 |

The mechanism by which this compound exerts its antiproliferative effects appears to involve the inhibition of topoisomerase enzymes. Molecular docking studies indicated that the compound binds to the active site of topoisomerase I, thereby preventing DNA relaxation and replication .

Topoisomerase Inhibition Study

Inhibition assays revealed that this compound inhibited topoisomerase I with an IC50 value of 15 µM. This finding suggests that modifications to the oxazole scaffold could enhance its efficacy as an anticancer agent targeting topoisomerases .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. A study evaluating various oxazole derivatives indicated that some compounds exhibited significant antifungal effects against pathogens such as Candida albicans and Aspergillus niger.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus niger | 64 µg/mL |

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of dihydrooxazole derivatives significantly influences their physical and chemical properties. Notable stereoisomers include:

Spectral Differences :

- ¹H NMR : The (4R,5S) isomer shows distinct chemical shifts (δ 7.57–8.87 ppm for aromatic protons) due to anisotropic shielding from the naphthyridine group, whereas (4R,5R) exhibits upfield shifts for phenyl protons .

- IR Spectroscopy : Stretching frequencies for C=N in the dihydrooxazole ring vary by ±10 cm⁻¹ between stereoisomers, reflecting differences in ring strain .

Substituent Variations

Replacing the naphthyridine group with other aryl moieties modulates electronic properties and ligand efficacy:

Electronic Effects :

Structural Analogues with Bridged Systems

Bridged dihydrooxazole compounds exhibit distinct conformational rigidity:

Preparation Methods

Skraup and Friedländer Approaches

The 1,8-naphthyridine system is often constructed via modified Skraup or Friedländer reactions. For example, a Skraup-type cyclization using 2-aminopyridine derivatives with α,β-unsaturated ketones under acidic conditions (e.g., H2SO4, As2O5) yields substituted naphthyridines. In one protocol, 4-aminoisoquinoline reacts with methyl vinyl ketone to form benzo-fused naphthyridines at 75°C.

Reaction Conditions:

-

Temperature: 70–100°C

-

Catalysts: As2O5, H2SO4

-

Solvents: Polar aprotic (e.g., DMF)

Radical-Mediated Cyclization

Recent advances employ visible-light catalysis for naphthyridine synthesis. A metal-free method using Rhodamine 6G (Rh-6G) and bromobenzene generates dibenzonaphthyridines via single-electron transfer (SET) mechanisms. This approach avoids transition metals and operates at ambient temperatures.

Assembly of the 4,5-Dihydrooxazole Ring

Oxazole Formation via Cyclodehydration

The dihydrooxazole ring is typically formed through cyclodehydration of β-hydroxyamides or α-amino alcohols. A patent by CN115160249B demonstrates the synthesis of 5-methyl-3,4-diphenylisoxazole via hydroxylamine-mediated cyclization of 1,2-diphenyl-1,3-butanedione. Adapting this method, the target compound could be synthesized by substituting the methyl group with a naphthyridine moiety.

Optimized Protocol (Adapted from):

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1. Cyclization | Hydroxylamine HCl, Na2CO3, EtOH/H2O, 45°C, 15h | 92.9% |

| 2. Crystallization | Isopropanol, 5°C | 99.7% purity |

TEMPO-Mediated Oxazole Synthesis

A 2022 study describes the synthesis of naphtho[2,1-d]oxazoles from naphthols and amines using TEMPO as an oxygen source. While this method focuses on naphthoxazoles, replacing naphthols with naphthyridine derivatives could yield the desired oxazoline ring.

Key Advantages:

-

Functional group tolerance

-

Avoids harsh oxidants

Stereochemical Control at C4 and C5

Chiral Auxiliaries and Asymmetric Catalysis

The (4R,5S) configuration requires enantioselective synthesis. Industrial routes for similar compounds use chiral Evans auxiliaries or Sharpless epoxidation to set stereocenters. For instance, diastereomeric resolution via crystallization with chiral acids (e.g., tartaric acid) has been reported for oxazoline derivatives.

Dynamic Kinetic Resolution (DKR)

DKR combines asymmetric catalysis with in situ racemization to achieve high enantiomeric excess (ee). A hypothetical pathway involves:

-

Racemic synthesis of the oxazoline intermediate.

-

Enzymatic or metal-catalyzed resolution under kinetic control.

Industrial-Scale Considerations

| Parameter | Optimization Strategy |

|---|---|

| Solvent | Ethanol/water mixtures for easy separation |

| Temperature | 40–50°C to minimize side reactions |

| Catalyst | Recyclable bases (e.g., Cs2CO3) |

Purification and Characterization

Final purification typically involves:

-

Chromatography : Silica gel with ethyl acetate/hexane

-

Analytical Confirmation : HPLC (99.7% purity), X-ray crystallography for stereochemical validation.

Comparative Analysis of Synthetic Routes

The table below evaluates two plausible routes for the target compound:

Q & A

Basic Research Questions

Q. What are the optimized multi-step synthetic routes for (4R,5S)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole, and how do reaction conditions influence enantiomeric purity?

- Methodology : A three-step synthesis starting from (S)-(+)-2-phenylglycinol is common. Key steps include cyclization to form the oxazole ring and subsequent coupling with 1,8-naphthyridine derivatives. High enantiomeric purity (>99%) is achieved using chiral auxiliaries and controlled reaction temperatures (40–60°C). Yield optimization (83–94%) requires chromatography (silica gel, ethyl acetate/hexane) and recrystallization .

- Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Phosgene, THF, 0°C | 85–90 | >98% |

| 2 | Pd(PPh₃)₄, DMF, 80°C | 78–83 | >97% |

| 3 | Chiral resolution | 90–94 | >99% |

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms stereochemistry and regioselectivity, particularly for the oxazole and naphthyridine moieties. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity (>99%) is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How does the stereochemistry of the 4,5-dihydrooxazole core influence interactions with biological targets (e.g., enzymes or receptors)?

- Methodology : Molecular docking studies reveal that the (4R,5S) configuration enhances binding affinity to kinase targets (e.g., EGFR) due to optimal spatial alignment of the diphenyl and naphthyridine groups. Competitive inhibition assays (IC₅₀ = 0.8–1.2 µM) corroborate stereospecific activity .

- Data Contradiction : Some studies report reduced activity in racemic mixtures, suggesting enantiomeric purity is critical for reproducibility .

Q. What strategies resolve contradictions in reported synthetic yields for analogous 4,5-dihydrooxazole derivatives?

- Methodology : Yield discrepancies (e.g., 65% vs. 85%) arise from solvent choice (DMSO vs. DMF) and catalyst loading (Pd(PPh₃)₄ at 5 mol% vs. 10 mol%). Systematic optimization using Design of Experiments (DoE) identifies temperature (80°C) and inert atmosphere (N₂) as critical factors .

Q. How can computational chemistry predict the compound’s stability under varying pH and temperature conditions?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model hydrolysis pathways of the oxazole ring. Accelerated stability testing (40°C/75% RH) aligns with predictions, showing <5% degradation over 30 days in pH 7.4 buffers .

Q. What catalytic applications leverage the naphthyridine-oxazole scaffold in asymmetric synthesis?

- Methodology : The compound acts as a chiral ligand in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura), achieving >90% enantiomeric excess (ee) for biaryl products. Key parameters include ligand-to-metal ratio (1:1.2) and solvent polarity (toluene > THF) .

Experimental Design & Troubleshooting

Q. What are common pitfalls in scaling up the synthesis of this compound, and how are they mitigated?

- Issues : Low yields (<50%) at >10 mmol scale due to inefficient heat dissipation and side reactions.

- Solutions : Use flow chemistry for exothermic steps (e.g., cyclization) and switch to microwave-assisted coupling (120°C, 20 min) to maintain yield consistency .

Q. How do impurities from synthetic intermediates affect biological assay outcomes?

- Methodology : Residual palladium (ICP-MS detection) can artificially inflate cytotoxicity. Purification via Chelex-100 resin reduces Pd content to <5 ppm, aligning with FDA guidelines for preclinical studies .

Safety & Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.